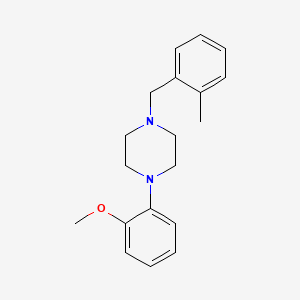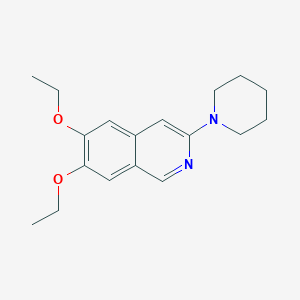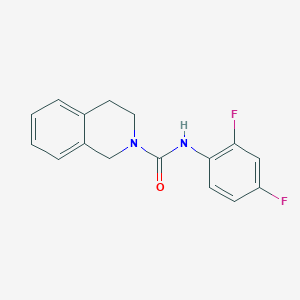![molecular formula C15H18BrNO B5761275 1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
1-[3-(4-bromophenyl)acryloyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromophenyl)acryloyl]azepane is a novel compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the azepane family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)acryloyl]azepane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-bromophenyl)acryloyl]azepane has both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to reduce the expression of certain genes involved in tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(4-bromophenyl)acryloyl]azepane in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]azepane. One direction is to further investigate its anti-tumor properties and to explore its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and to investigate its potential use in the treatment of inflammatory diseases. Additionally, future studies could focus on improving the solubility of this compound in water to make it more practical for lab experiments.
Synthesis Methods
Several methods have been reported for the synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane. The most common method involves the reaction of 4-bromobenzaldehyde with 3-aminocrotonic acid followed by cyclization to form the azepane ring. The resulting compound is then treated with acryloyl chloride to form 1-[3-(4-bromophenyl)acryloyl]azepane.
Scientific Research Applications
1-[3-(4-bromophenyl)acryloyl]azepane has shown potential in several scientific research applications. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c16-14-8-5-13(6-9-14)7-10-15(18)17-11-3-1-2-4-12-17/h5-10H,1-4,11-12H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKGOSYSIVQEY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(azepan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)


![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)


